Cas no 1934413-84-9 (6-bromopyridine-2-sulfonyl fluoride)

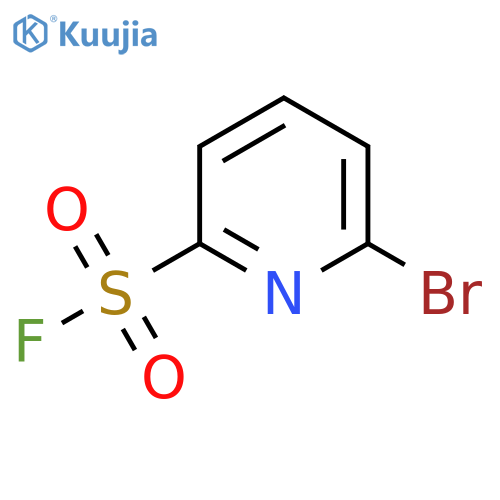

1934413-84-9 structure

商品名:6-bromopyridine-2-sulfonyl fluoride

CAS番号:1934413-84-9

MF:C5H3BrFNO2S

メガワット:240.050222635269

MDL:MFCD30537693

CID:4630143

PubChem ID:124251825

6-bromopyridine-2-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 6-bromopyridine-2-sulfonyl fluoride

- ES-2234

- GS0227

- AT26822

- 1934413-84-9

- EN300-252994

- 6-bromopyridine-2-sulfonylfluoride

- AKOS037652529

- CS-0134079

-

- MDL: MFCD30537693

- インチ: 1S/C5H3BrFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H

- InChIKey: RDFVBVFJHZEHRJ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=N1)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 238.90519g/mol

- どういたいしつりょう: 238.90519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 55.4Ų

6-bromopyridine-2-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204719-250mg |

6-Bromopyridine-2-sulfonyl fluoride |

1934413-84-9 | 95% | 250mg |

¥2462 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204719-1g |

6-Bromopyridine-2-sulfonyl fluoride |

1934413-84-9 | 95% | 1g |

¥8304 | 2023-04-15 | |

| Key Organics Ltd | ES-2234-10G |

6-bromopyridine-2-sulfonyl fluoride |

1934413-84-9 | >95% | 10g |

£4099.00 | 2025-02-09 | |

| Enamine | EN300-252994-0.05g |

6-bromopyridine-2-sulfonyl fluoride |

1934413-84-9 | 95% | 0.05g |

$151.0 | 2024-06-19 | |

| Enamine | EN300-252994-0.1g |

6-bromopyridine-2-sulfonyl fluoride |

1934413-84-9 | 95% | 0.1g |

$225.0 | 2024-06-19 | |

| Enamine | EN300-252994-1.0g |

6-bromopyridine-2-sulfonyl fluoride |

1934413-84-9 | 95% | 1.0g |

$649.0 | 2024-06-19 | |

| Chemenu | CM425124-1g |

6-bromopyridine-2-sulfonyl fluoride |

1934413-84-9 | 95%+ | 1g |

$944 | 2023-03-24 | |

| Enamine | EN300-252994-0.25g |

6-bromopyridine-2-sulfonyl fluoride |

1934413-84-9 | 95% | 0.25g |

$321.0 | 2024-06-19 | |

| Enamine | EN300-252994-0.5g |

6-bromopyridine-2-sulfonyl fluoride |

1934413-84-9 | 95% | 0.5g |

$506.0 | 2024-06-19 | |

| Enamine | EN300-252994-5000mg |

6-bromopyridine-2-sulfonyl fluoride |

1934413-84-9 | 95.0% | 5g |

$2525.0 | 2022-02-28 |

6-bromopyridine-2-sulfonyl fluoride 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Ping Tong Food Funct., 2020,11, 628-639

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

1934413-84-9 (6-bromopyridine-2-sulfonyl fluoride) 関連製品

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1934413-84-9)6-bromopyridine-2-sulfonyl fluoride

清らかである:99%

はかる:1g

価格 ($):499